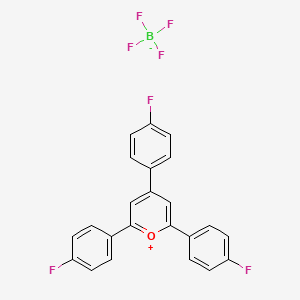

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate

Descripción general

Descripción

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is an organofluorine compound . It is a triarylpyrylium salt used as a photosensitizer in photocatalysis and material science . It is also used in the preparation of three N-alkylpyridinium photosensitizers .

Synthesis Analysis

The synthesis of this compound can be achieved through a one-step reaction involving acetophenone and chalcone . The reaction is carried out at 100°C for 2 hours under nitrogen protection . After cooling to room temperature, an appropriate amount of ether is added, the precipitate is filtered and washed with ether, and then dried to obtain a yellow crystal .Molecular Structure Analysis

The molecular formula of this compound is C23H14BF7O . Its molecular weight is 450.1564824 . The InChI string representation of its structure isInChI=1S/C23H14F3O.BF4/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17;2-1(3,4)5/h1-14H;/q+1;-1 . Chemical Reactions Analysis

This compound can catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . It can also catalyze photoinduced electron transfer (PET) to initiate radical-cation Diels-Alder reactions .Physical and Chemical Properties Analysis

This compound is an organic intermediate that can be used to prepare cycloaromatic hydrocarbons, which have outstanding optoelectronic properties and are becoming increasingly important in organic chemical engineering .Aplicaciones Científicas De Investigación

Anion Exchange and Structural Properties

A study by Wiscons, Zeller, and Rowsell (2016) investigated the crystal structure of triarylpyrylium salts, closely related to 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate. They discovered a unique packing arrangement enabling solid-state anion diffusion and resistance to dissolution in water. These properties are ideal for developing anion exchange materials potentially useful for remediating agricultural and nuclear waste (Wiscons, Zeller, & Rowsell, 2016).

Electrochemical Behavior

Garrard and Thomas (1983) explored the electrochemical behavior of trimethyl- and tri-t-butyl-pyrylium tetrafluoroborates in acetonitrile, demonstrating a reversible, one-electron reduction followed by dimerization. This highlights the potential of pyrylium salts in electrochemical applications, such as in energy storage or conversion systems (Garrard & Thomas, 1983).

Reaction with Superoxide Ions

Kobayashi and Andō (1978) studied the reaction of 2,4,6-trisubstituted pyrylium tetrafluoroborates with superoxide ions. This research is significant in understanding the chemical behavior of pyrylium salts in biological systems and potential applications in biochemistry and pharmacology (Kobayashi & Andō, 1978).

Photoinitiated Polymerization

Perkowski, You, and Nicewicz (2015) demonstrated metal-free, visible light-initiated living cationic polymerization using 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, a compound structurally similar to this compound. This approach to polymerization is significant in the development of environmentally friendly and sustainable polymer synthesis methods (Perkowski, You, & Nicewicz, 2015).

Fluorescence and Lasing Applications

Fakis et al. (2000) synthesized pyrylium dyes, including ones similar to this compound, showing efficient laser action and two-photon absorption fluorescence. These pyrylium dyes are promising for laser technology and fluorescence applications, highlighting the importance of pyrylium salts in optical technologies (Fakis et al., 2000).

Redox-Neutral Cycloaddition Reactions

Pokhriyal, Karki, Kant, and Rastogi (2021) developed a novel redox-neutral 1,3-dipolar cycloaddition reaction using 2,4,6-triarylpyrylium tetrafluoroborate salts. This research provides valuable insights into developing new synthetic methodologies in organic chemistry (Pokhriyal, Karki, Kant, & Rastogi, 2021).

Mecanismo De Acción

Target of Action

It is known to be used as a photosensitizer in photocatalysis and material science .

Mode of Action

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate acts as a photoredox catalyst . It is activated by light at a wavelength of 465 nm . Upon activation, it can initiate a variety of photochemical reactions, including the [2 + 2 + 2] cyclization of aromatic alkynes with nitriles .

Biochemical Pathways

The compound is involved in the photo-induced electron transfer (PET) process . This process is crucial in photocatalysis, where it initiates radical-cation Diels-Alder reactions .

Result of Action

The compound’s action results in the formation of new C-N, C-O, and C-S bonds . This makes it a valuable reagent for late-stage functionalization . It can also catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers .

Action Environment

The action of this compound is influenced by light, specifically at a wavelength of 465 nm .

Safety and Hazards

Direcciones Futuras

The future directions of 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate research could involve its use in the functionalization of heterocyclic amines, activating them for nucleophilic substitution . As demonstrated by the Cornella lab, the intermediate pyridinium salts can react with a vast array of nucleophiles to form new C-N, C-O, and C-S bonds, making this compound a valuable reagent for late-stage functionalization .

Análisis Bioquímico

Biochemical Properties

The 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is known to interact with a variety of biomolecules. It is used as a photosensitizer, which means it can absorb light and transfer that energy to other molecules This property allows it to participate in a variety of biochemical reactions

Molecular Mechanism

The molecular mechanism of action for this compound is primarily through its role as a photosensitizer It absorbs light and can transfer this energy to other molecules, potentially leading to changes in their function This can result in a variety of effects, including enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

2,4,6-tris(4-fluorophenyl)pyrylium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F3O.BF4/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17;2-1(3,4)5/h1-14H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRADIBPDZCOIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14BF7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62497-19-2 | |

| Record name | 62497-19-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

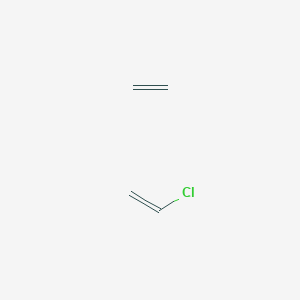

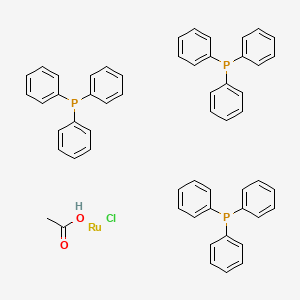

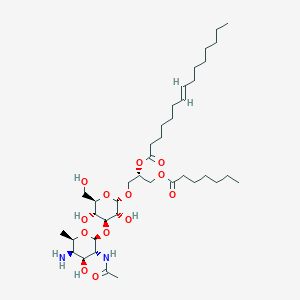

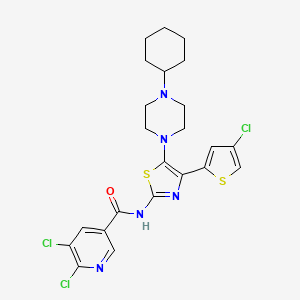

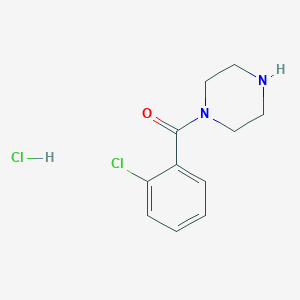

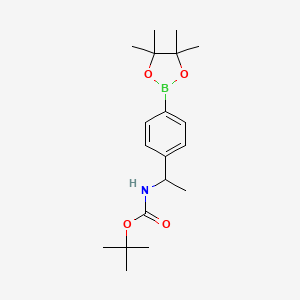

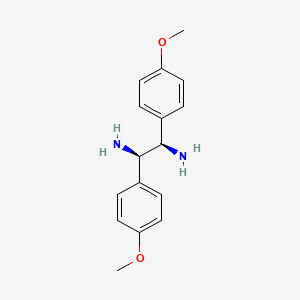

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one](/img/structure/B3068530.png)

![Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3068539.png)